
Agn-PC-0mxnzt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mxnzt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0mxnzt typically involves the reduction of silver nitrate using hydrogen peroxide as a reducing agent. The reaction is carried out in the presence of polyvinylpyrrolidone, which acts as a dispersant. The reaction conditions, including the concentration of polyvinylpyrrolidone, reaction temperature, and pH, play a crucial role in determining the size and uniformity of the silver nanoparticles formed .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis methods. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as electrospinning and ultraviolet reduction has also been explored to enhance the properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0mxnzt undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity with oxygen is particularly notable, as it can form stable oxides under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, ammonia, and various organic solvents. The reaction conditions, such as temperature and pressure, significantly influence the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound include silver oxides and other silver-based compounds. These products have diverse applications in catalysis and materials science .
Scientific Research Applications
Agn-PC-0mxnzt has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology and medicine, the compound’s antimicrobial properties make it a valuable component in developing new therapeutic agents . Additionally, this compound is used in the industry for the production of advanced materials, including nanocomposites and coatings .
Mechanism of Action
The mechanism of action of Agn-PC-0mxnzt involves its interaction with molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in microorganisms, leading to their inactivation. This is primarily achieved through the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-0mxnzt include other silver-based nanoparticles and complexes, such as silver nitrate and silver oxide. These compounds share some properties with Agn-PC-0
Properties
CAS No. |
77186-28-8 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-[(dimethylamino)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)8-11-10(13)9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H,11,13);1H |
InChI Key |
BOHLPCJEYNEZKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


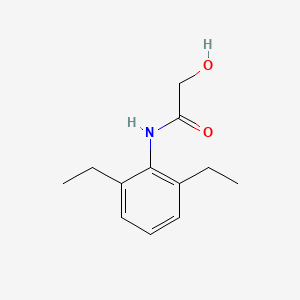
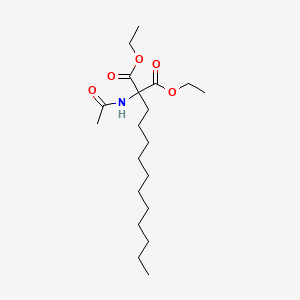
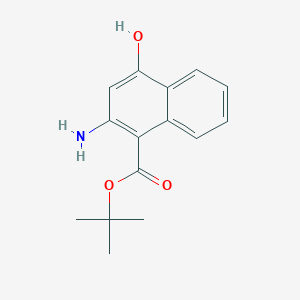

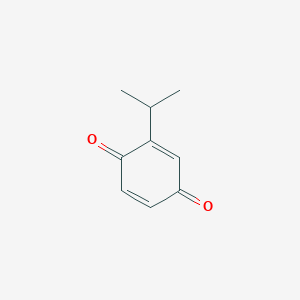
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
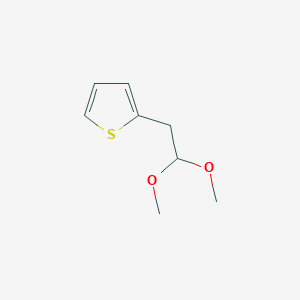

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)

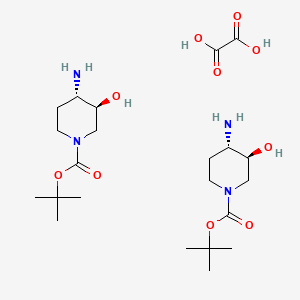
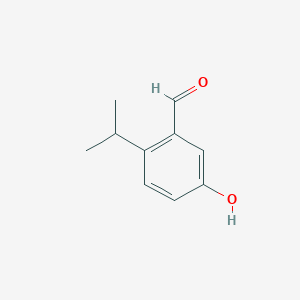
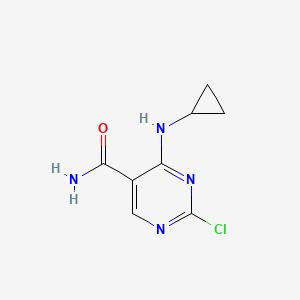
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
